

1-Benzhydrylazetidin-3-ol solubility characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzhydrylazetidin-3-ol**

Cat. No.: **B014779**

[Get Quote](#)

An In-depth Technical Guide to the Solubility Characteristics of **1-Benzhydrylazetidin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-ol is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a benzhydryl group and a polar azetidin-3-ol moiety, imparts a unique combination of lipophilicity and hydrophilicity that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility of **1-Benzhydrylazetidin-3-ol**, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties of 1-Benzhydrylazetidin-3-ol

A foundational understanding of the physicochemical properties of a compound is essential before embarking on solubility studies. These parameters provide clues to its expected behavior in different environments.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₇ NO	[1]
Molecular Weight	239.31 g/mol	[2]
Appearance	Off-White to Pale Yellow Solid	[3]
Melting Point	106 °C	[3]
Boiling Point (Predicted)	353.8 ± 42.0 °C	[3]
Density (Predicted)	1.189 ± 0.06 g/cm ³	[3]
pKa (Predicted)	14.24 ± 0.20	[3]
Storage	Keep in dark place, Sealed in dry, Room Temperature	[1][3]

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For a molecule like **1-Benzhydrylazetidin-3-ol**, which possesses both nonpolar (benzhydryl group) and polar (hydroxyl and amine groups) features, and is a weak base, several factors are at play.

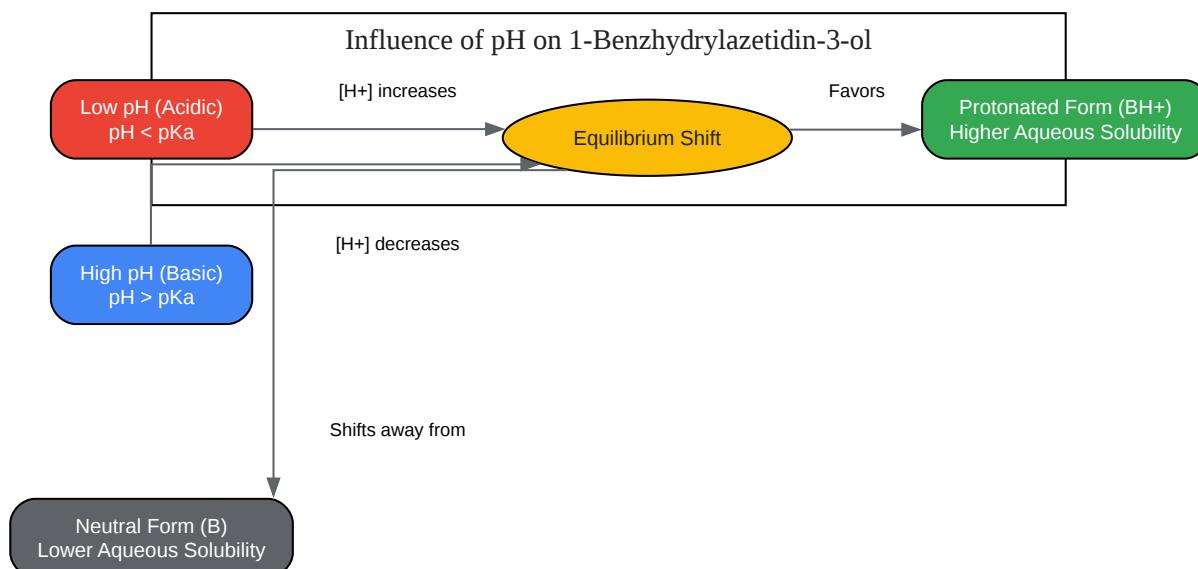
The Role of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in solubility.

- Polar Solvents: Solvents like water, methanol, and ethanol can engage in hydrogen bonding with the hydroxyl group and the nitrogen atom of the azetidine ring, promoting dissolution.
- Nonpolar Solvents: Aprotic solvents with lower polarity, such as chloroform, can interact favorably with the large, nonpolar benzhydryl group.[2][3]

The observed "slight" solubility in both methanol and chloroform suggests a balance between these interactions.[2][3]

Impact of pH on the Solubility of a Weak Base


The azetidine nitrogen in **1-Benzhydrylazetidin-3-ol** can be protonated, making the compound's aqueous solubility highly dependent on pH. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak base is described by the Henderson-Hasselbalch equation.[4][5]

$$\text{Total Solubility (S}_T\text{)} = S_0 * (1 + 10^{(pK_a - pH)})$$

Where:

- S_T is the total solubility at a given pH.
- S_0 is the intrinsic solubility of the un-ionized form.
- pK_a is the acid dissociation constant of the conjugate acid.

This equation illustrates that for a weak base, solubility increases as the pH of the solution becomes more acidic (lower pH) because the equilibrium shifts towards the more soluble, ionized (protonated) form.[4]

[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of **1-Benzhydrylazetidin-3-ol**.

Qualitative Solubility Profile

Preliminary assessments have characterized **1-Benzhydrylazetidin-3-ol** as a solid that is slightly soluble in chloroform and methanol.^{[2][3]} This qualitative information is a useful starting point but is insufficient for formulation development or quantitative structure-activity relationship (QSAR) modeling, which necessitates precise, quantitative data.

Experimental Determination of Aqueous Solubility

To move beyond a qualitative understanding, rigorous experimental protocols are required. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug discovery and the intended application of the data.^[6] Thermodynamic solubility is the true equilibrium value, crucial for later-stage development, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.^{[6][7]}

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the true solubility of a compound at equilibrium.^[5]

Objective: To determine the equilibrium solubility of **1-Benzhydrylazetidin-3-ol** in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

Methodology:

- Preparation:
 - Accurately weigh an excess amount of solid **1-Benzhydrylazetidin-3-ol** (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment. ^[5]
 - Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

- Prepare at least three replicates for each condition.[5]
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[8]
- Sample Separation:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.
 - Separate the dissolved compound from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or by centrifugation at high speed (e.g., >10,000 g for 15 minutes) and collecting the supernatant.[7]
- Quantification:
 - Prepare a standard curve of **1-Benzhydrylazetidin-3-ol** of known concentrations in the same buffer.
 - Analyze the filtered or centrifuged supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
 - The concentration of the compound in the supernatant is its thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound upon its precipitation from a concentrated organic stock solution into an aqueous buffer.[\[11\]](#) It is particularly useful for screening large numbers of compounds in early drug discovery.[\[6\]](#)[\[12\]](#)

Objective: To rapidly assess the kinetic solubility of **1-Benzhydrylazetidin-3-ol**.

Methodology:

- Stock Solution Preparation:
 - Prepare a concentrated stock solution of **1-Benzhydrylazetidin-3-ol** in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[\[12\]](#)
- Assay Plate Preparation:
 - In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 μ L) to the wells.
 - Rapidly add the aqueous buffer (e.g., 98 μ L of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 2%).[\[11\]](#)
- Incubation:
 - Seal the plate and shake it at room temperature for a shorter, defined period, typically 1 to 2 hours.[\[7\]](#)
- Detection and Quantification:
 - The point at which the compound precipitates and the solution becomes turbid is its kinetic solubility. This can be measured in several ways:
 - Nephelometry: A nephelometer measures the light scattered by undissolved particles.[\[6\]](#) [\[13\]](#)
 - Direct UV/Filtration: The plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectrophotometry against a standard curve.[\[11\]](#)[\[13\]](#)

Establishing a pH-Solubility Profile

Given that **1-Benzhydrylazetidin-3-ol** is a weak base, its solubility will vary significantly with pH. Mapping this relationship is crucial for predicting its behavior in the gastrointestinal tract.

Objective: To determine the solubility of **1-Benzhydrylazetidin-3-ol** across a physiologically relevant pH range (e.g., pH 2 to 8).

Methodology:

- Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
- Solubility Determination: Perform the thermodynamic (shake-flask) solubility assay as described in Protocol 1 in each of the different pH buffers.
- Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve will visually represent the pH-solubility profile of the compound, which is expected to show high solubility at low pH and a decrease as the pH approaches and exceeds the pKa of the compound's conjugate acid.[14]

Data Interpretation and Reporting

The output of these experiments should be a clear and quantitative measure of solubility.

- Thermodynamic Solubility: Report as a single value in $\mu\text{g/mL}$ or μM at a specific pH and temperature (e.g., "The thermodynamic solubility of **1-Benzhydrylazetidin-3-ol** in PBS at pH 7.4 and 25°C was determined to be X $\mu\text{g/mL}$.").
- Kinetic Solubility: Report as the concentration at which precipitation was observed under the specific assay conditions (e.g., "The kinetic solubility in PBS (2% DMSO) after 2 hours was Y μM .").
- pH-Solubility Profile: Present the data in a table and as a graph of $\log(\text{Solubility})$ vs. pH.

Conclusion

While publicly available data on the quantitative solubility of **1-Benzhydrylazetidin-3-ol** is limited, this guide provides the theoretical foundation and detailed, actionable protocols for its comprehensive characterization. By applying the principles of solvent chemistry and employing robust experimental methods such as the shake-flask and kinetic assays, researchers can generate the critical data needed to guide synthesis, formulation, and further development of this important pharmaceutical intermediate. A thorough understanding of solubility, particularly the pH-dependent profile, is a non-negotiable prerequisite for advancing any drug candidate with this core structure through the development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 2. 1-benzhydrylazetidin-3-OI | 18621-17-5 [amp.chemicalbook.com]
- 3. 1-benzhydrylazetidin-3-OI CAS#: 18621-17-5 [m.chemicalbook.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. pubs.acs.org [pubs.acs.org]

- To cite this document: BenchChem. [1-Benzhydrylazetidin-3-ol solubility characteristics]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014779#1-benzhydrylazetidin-3-ol-solubility-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com